

Application Notes: STING Activation Assay with c-di-AMP diammonium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: c-di-AMP diammonium

Cat. No.: B8198295

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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] STING, an endoplasmic reticulum (ER)-resident protein, functions as a direct sensor for cyclic dinucleotides (CDNs).[3] Upon activation by CDNs, such as the endogenous ligand cGAMP produced by cGAS or bacterial-derived ligands like cyclic di-adenosine monophosphate (c-di-AMP), STING undergoes a conformational change.[4][5] This activation triggers its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and subsequent transcription of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines.[1][6]

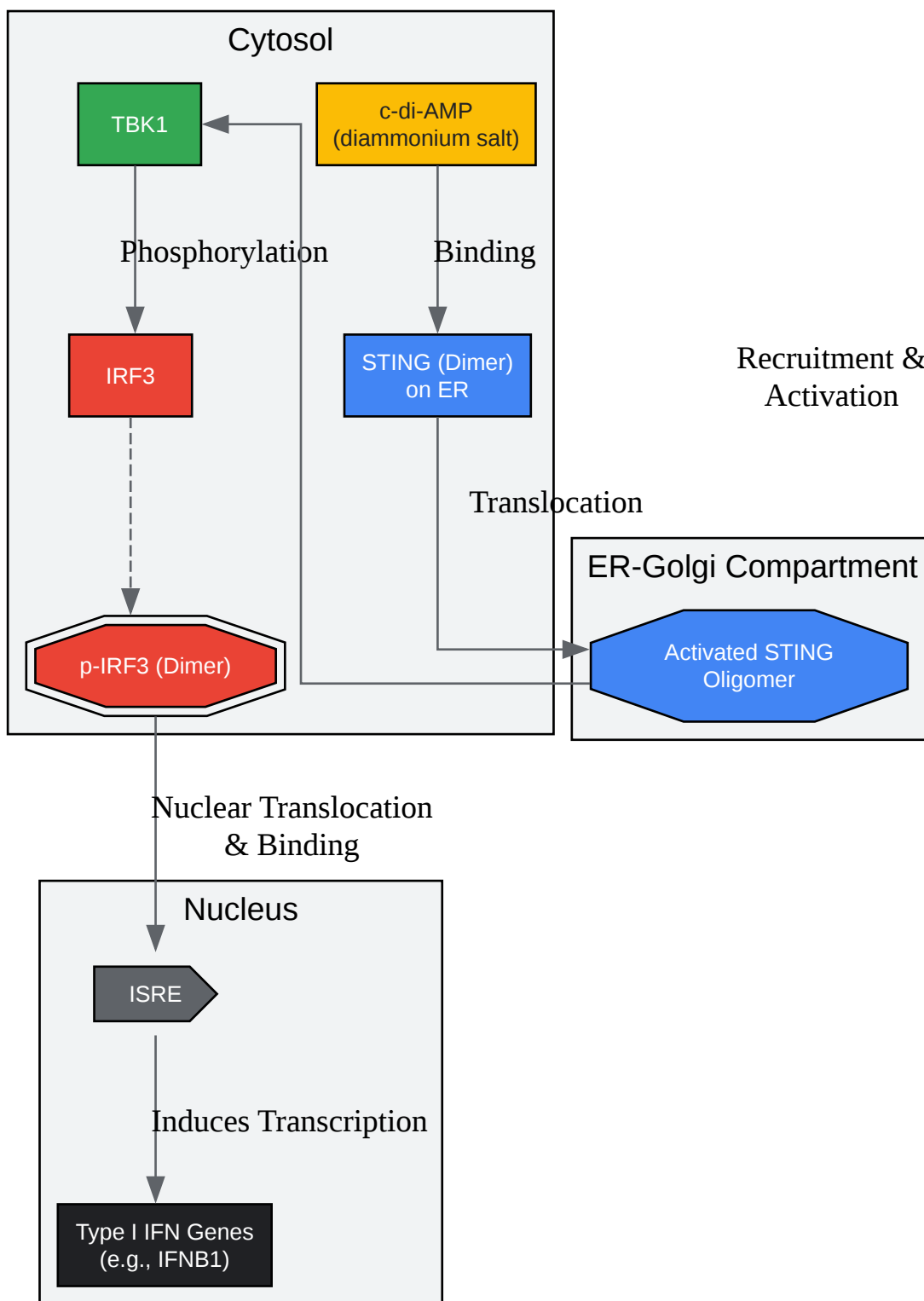
Given its central role in immunity, the STING pathway is a promising therapeutic target for vaccine adjuvants, cancer immunotherapy, and antiviral agents.[7] An in vitro STING activation assay using **c-di-AMP diammonium** provides a robust method to screen for novel STING agonists or antagonists and to investigate the molecular mechanics of STING signaling.

Principle of the Assay

This protocol details a cell-based reporter assay to quantify STING activation. The assay utilizes a human monocytic cell line, such as THP-1, which endogenously expresses all

components of the STING pathway. These cells are engineered to express a reporter gene, like secreted luciferase, under the control of an IFN-stimulated response element (ISRE). When c-di-AMP is introduced into the cells, it binds to and activates STING, initiating the signaling cascade that culminates in IRF3-mediated transcription of the luciferase reporter. The amount of luciferase produced, measured by a luminometer, is directly proportional to the level of STING activation.

STING Signaling Pathway Activated by c-di-AMP



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Caption: c-di-AMP binds to STING on the ER, triggering its translocation and activation of the TBK1-IRF3 axis.

Experimental Protocols

This section provides a detailed protocol for a STING activation reporter assay using THP1-Dual™ ISG cells, which express a secreted luciferase reporter gene.

Protocol 1: THP-1 Luciferase Reporter Assay

A. Materials and Reagents

Reagent/Material	Vendor/Cat. No. (Example)	Storage
THP1-Dual™ ISG Reporter Cells	InvivoGen / thpd-isg	Liquid Nitrogen
c-di-AMP diammonium salt	MedChemExpress / HY-10043A	-20°C
2'3'-cGAMP (Positive Control)	InvivoGen / tlrl-nacga23	-20°C
RPMI 1640 Medium	Gibco / 11875093	4°C
Fetal Bovine Serum (FBS)	Gibco / 26140079	-20°C
Penicillin-Streptomycin	Gibco / 15140122	-20°C
Normocin™	InvivoGen / ant-nr-1	-20°C
LyoVec™ or Digitonin	InvivoGen / lyec-12 or tlrl-dign	RT or -20°C
QUANTI-Luc™ Luciferase Reagent	InvivoGen / rep-qlc1	4°C
White, flat-bottom 96-well plates	Corning / 3917	RT
Luminometer	Any standard plate reader	-

B. Method

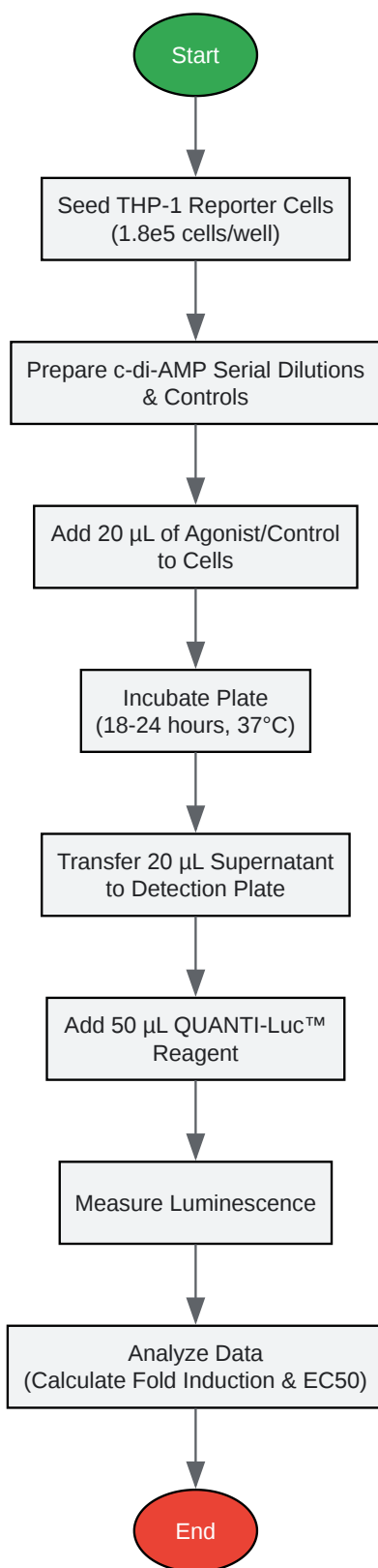
- Cell Culture Maintenance:
 - Culture THP1-Dual™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 100 µg/mL Normocin™.
 - Maintain cell density between 3×10^5 and 2×10^6 cells/mL.
 - Incubate at 37°C in a 5% CO₂ incubator.
- Cell Seeding:
 - On the day of the experiment, centrifuge cells and resuspend in fresh, pre-warmed culture medium.
 - Seed 1.8×10^5 cells per well in 180 µL of medium into a 96-well white plate.
- Preparation of c-di-AMP:
 - Reconstitute lyophilized **c-di-AMP diammonium** salt in sterile water to create a 1 mg/mL stock solution. Aliquot and store at -20°C.
 - Prepare serial dilutions of c-di-AMP in sterile water or culture medium. A typical final concentration range for an EC₅₀ determination is 0.1 µM to 100 µM.
 - Important: c-di-AMP requires a delivery agent to efficiently enter the cytosol.[7] Prepare agonist dilutions complexed with a transfection reagent like LyoVec™ or for use with digitonin permeabilization, following the manufacturer's protocol.
- Cell Stimulation:
 - Add 20 µL of the prepared c-di-AMP dilutions (or controls) to the appropriate wells.
 - Controls:
 - Negative Control: Vehicle control (e.g., medium with transfection reagent only).
 - Positive Control: 2'3'-cGAMP (e.g., final concentration of 10 µg/mL).

- Mix gently by tapping the plate.
- Incubation:
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection of Luciferase Activity:
 - Prepare the QUANTI-Luc™ working solution according to the manufacturer's instructions.
 - Transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.
 - Add 50 µL of the QUANTI-Luc™ working solution to each well.
 - Read luminescence immediately on a luminometer.

C. Data Analysis

- Record the Relative Light Unit (RLU) values from the luminometer.
- Calculate the fold induction for each concentration by dividing the RLU of the sample by the average RLU of the negative control.
- Plot the fold induction against the log of the c-di-AMP concentration.
- Use a non-linear regression (four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of c-di-AMP that elicits a half-maximal response.

Experimental Workflow Diagram



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Caption: Workflow for the c-di-AMP STING activation reporter assay.

Confirmatory Assays

To validate the results from the reporter assay, consider the following methods:

- IFN- β ELISA: Measure the concentration of secreted IFN- β in the cell culture supernatant after 18-24 hours of stimulation.[\[8\]](#)[\[9\]](#) This provides a direct measurement of a key downstream cytokine.
- RT-qPCR: After 4-6 hours of stimulation, extract total RNA from the cells.[\[10\]](#) Perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of STING target genes such as IFNB1, CXCL10, and ISG15.[\[10\]](#)[\[11\]](#)
- Western Blot: Lyse cells after 2-4 hours of stimulation and perform a Western blot to detect the phosphorylation of key signaling proteins like STING (at Ser366) or IRF3 (at Ser386) to confirm pathway activation at the protein level.[\[9\]](#)[\[12\]](#)

Data Presentation

Quantitative data should be clearly summarized for comparison.

Table 2: Example Dose-Response Data for STING Agonists in THP-1 Cells

Agonist	Concentration	Fold Induction (ISG Reporter)	IFN- β Secretion (pg/mL)	EC ₅₀
Vehicle Control	0 μ M	1.0 \pm 0.2	< 10	N/A
c-di-AMP	1 μ M	2.5 \pm 0.4	85 \pm 15	\multirow{4}{~30-70 μ M}
10 μ M	15.8 \pm 2.1	650 \pm 80		
30 μ M	45.3 \pm 5.5	1850 \pm 210		
100 μ M	88.1 \pm 9.7	3500 \pm 400		
2'3'-cGAMP	10 μ g/mL	120.5 \pm 15.3	4800 \pm 550	~10-124 μ M**

Data are presented as mean \pm SD and are representative. Actual values will vary by experiment. EC₅₀ values are dependent on the specific assay conditions and cell type. *Note: EC₅₀ values for STING agonists can vary significantly based on the delivery method, cell line, and specific analog used.[6][13]

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- To cite this document: BenchChem. [Application Notes: STING Activation Assay with c-di-AMP diammonium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198295#how-to-perform-a-sting-activation-assay-with-c-di-amp-diammonium]

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